Cas no 202197-26-0 (3-chloro-4-[(3-fluorophenyl)methoxy]aniline)

3-Chloro-4-[(3-fluorophenyl)methoxy]aniline is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both chloro and fluoro substituents, enhancing its reactivity and selectivity in synthetic pathways. The presence of the (3-fluorophenyl)methoxy group contributes to improved metabolic stability and binding affinity in biologically active compounds. This intermediate is particularly valuable in the development of small-molecule inhibitors and specialty chemicals. Its high purity and well-defined molecular structure make it suitable for precise synthetic modifications. Researchers favor this compound for its versatility in constructing complex heterocyclic frameworks, often employed in drug discovery and material science applications.
3-chloro-4-[(3-fluorophenyl)methoxy]aniline structure
202197-26-0 structure
商品名:3-chloro-4-[(3-fluorophenyl)methoxy]aniline
CAS番号:202197-26-0
MF:C13H11ClFNO
メガワット:251.6839
MDL:MFCD14666452
CID:66636
PubChem ID:7059263

3-chloro-4-[(3-fluorophenyl)methoxy]aniline 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-((3-fluorobenzyl)oxy)aniline
    • 3-Chloro-4-(3-fluorobenzyloxy)phenylamine
    • 4-(3-Fluorobenzyloxy)-3-chlorobenzenamine
    • 3-Chloro-4-(3-fluorobenzyloxy)aniline
    • 3-CHLORO-4-(3-FLUORO-BENZYLOXY)-PHENYLAMINE
    • 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
    • 3-chloro-4-[(3-fluorophenyl)methoxy]aniline
    • 4-(3-fluorobenzyloxy)-3-chlorobenzenamine hydrochl
    • Lapatinib Genotoxic Impurity 1
    • 3-Chloro-4-(3-Flurobenzyloxy) Phenylamine (LTB-A)
    • 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline
    • Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]-
    • AYPFEYDGZDPAPE-UHFFFAOYSA-N
    • BCP10606
    • AMX10155
    • (non-labelled)Lapatinib Impurity-d4
    • SBB051738
    • MF
    • CS-0008658
    • SB18202
    • 4-(3-fluorobenzyloxy)-3-chloro aniline
    • 3-chloro-4(m-fluoro-benzyloxy)-aniline
    • 3-chloro-4-[(3-fluorophenyl)methoxy]aniline hydrochloride;3-Chloro-4-(3-fluorobenzyloxy)aniline
    • SY008144
    • DTXSID10427603
    • 3-chloro4-(3-fluorobenzyloxy)aniline
    • FT-0659411
    • 3-choro-4-(m-fluoro-benzyloxy)-aniline
    • 202197-26-0
    • MFCD06809822
    • EC 445-590-4
    • AM20060861
    • 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine
    • 3-chloro-4-(3-fluorobenzyloxy)-aniline
    • SCHEMBL156718
    • 4-(3-fluorobenzyloxy)-3-chloroaniline
    • Z239873302
    • Q2X82DMR4T
    • TS-00798
    • AR-527/43363328
    • Q-101356
    • 3-chloro-4-(3-fluorobenzyloxy)aniline, AldrichCPR
    • EN300-31606
    • C2874
    • 3-chloro-4-(3-fluoro-benzyloxy)aniline
    • AKOS008093322
    • 3-chloro-4-(m-fluoro-benzyloxy)-aniline
    • AC-8505
    • A814338
    • MDL: MFCD14666452
    • インチ: 1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
    • InChIKey: AYPFEYDGZDPAPE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 251.05132g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 251.05132g/mol
  • 単一同位体質量: 251.05132g/mol
  • 水素結合トポロジー分子極性表面積: 35.2Ų
  • 重原子数: 17
  • 複雑さ: 242
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.306
  • ゆうかいてん: 78.0 to 82.0 deg-C
  • ふってん: 387.9°C at 760 mmHg
  • フラッシュポイント: 188.4 °C
  • 屈折率: 1.607
  • PSA: 35.25000
  • LogP: 4.22150

3-chloro-4-[(3-fluorophenyl)methoxy]aniline セキュリティ情報

3-chloro-4-[(3-fluorophenyl)methoxy]aniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-chloro-4-[(3-fluorophenyl)methoxy]aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D404661-100g
3-Chloro-4-(3-fluorobenzyloxy)aniline
202197-26-0 97%
100g
$360 2024-06-05
eNovation Chemicals LLC
D404661-1kg
3-Chloro-4-(3-fluorobenzyloxy)aniline
202197-26-0 97%
1kg
$1500 2024-06-05
abcr
AB280859-10g
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline, 95%; .
202197-26-0 95%
10g
€86.40 2024-06-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153579-25g
3-chloro-4-[(3-fluorophenyl)methoxy]aniline
202197-26-0 >98.0%
25g
¥220.90 2023-09-03
Apollo Scientific
PC5666-5g
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
202197-26-0 98+%
5g
£15.00 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153579-10g
3-chloro-4-[(3-fluorophenyl)methoxy]aniline
202197-26-0 >98.0%
10g
¥94.90 2023-09-03
Alichem
A019140337-100g
3-Chloro-4-((3-fluorobenzyl)oxy)aniline
202197-26-0 98%
100g
$692.01 2023-09-02
abcr
AB280859-25 g
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline, 95%; .
202197-26-0 95%
25g
€123.60 2023-05-20
Fluorochem
064714-10g
3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
202197-26-0 97%
10g
£60.00 2022-03-01
Enamine
EN300-31606-1.0g
3-chloro-4-[(3-fluorophenyl)methoxy]aniline
202197-26-0 95.0%
1.0g
$19.0 2025-02-20

3-chloro-4-[(3-fluorophenyl)methoxy]aniline 合成方法

3-chloro-4-[(3-fluorophenyl)methoxy]aniline 関連文献

3-chloro-4-[(3-fluorophenyl)methoxy]anilineに関する追加情報

Professional Introduction to 3-chloro-4-[(3-fluorophenyl)methoxy]aniline (CAS No. 202197-26-0)

3-chloro-4-[(3-fluorophenyl)methoxy]aniline, with the chemical identifier CAS No. 202197-26-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, which have been extensively studied for their potential biological activities. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline molecule exhibits a distinct arrangement of functional groups that enhances its utility in drug development. The chloro group at the 3-position and the methoxyphenyl group at the 4-position create a scaffold that is conducive to further chemical modifications. These modifications are crucial for tailoring the compound's pharmacokinetic and pharmacodynamic properties, ultimately leading to more effective therapeutic interventions.

In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline has emerged as a promising candidate in this context. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may possess similar or even enhanced biological activities. Preliminary studies have indicated that this compound exhibits potential in modulating enzymes and receptors involved in inflammatory responses, making it a candidate for further investigation in therapeutic applications.

The< strong>CAS No. 202197-26-0 compound's fluorine substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to influence metabolic stability and binding affinity. The presence of a fluoro group at the para position relative to the methoxy group in< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline enhances its lipophilicity and interaction with biological targets, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Virtual screening techniques have been employed to identify potential binding interactions between< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline and various protein targets. These studies have revealed promising leads for further experimental validation, highlighting the compound's potential as a starting point for drug discovery efforts.

The synthesis of< strong>3-chloro-4-[(3-fluorophenyl)methoxy]aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it introduces the electron-withdrawing nature necessary for subsequent functionalization. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been explored to enhance the efficiency of these transformations.

In conclusion, 3-chloro-4-[(3-fluorophenyl)methoxy]aniline (CAS No. 202197-26-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated potential in modulating biological pathways make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in drug development is expected to expand, offering hope for innovative treatments across various medical conditions.

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Suzhou Senfeida Chemical Co., Ltd
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